n-(1-Naphthyl)benzenesulfonamide

Übersicht

Beschreibung

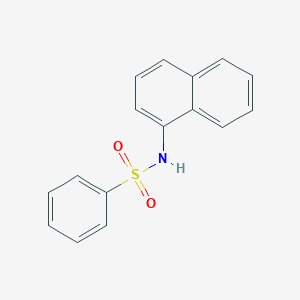

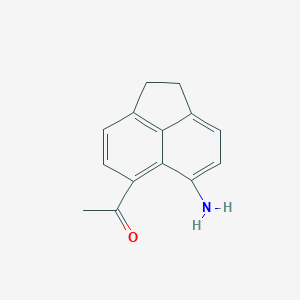

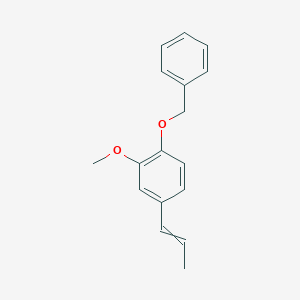

N-(1-Naphthyl)benzenesulfonamide is a chemical compound with the molecular formula C16H13NO2S . It has a molecular weight of 283.3 g/mol . The compound is also known by other names such as N-naphthalen-1-ylbenzenesulfonamide and NSC77046 .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including n-(1-Naphthyl)benzenesulfonamide, has been described in various studies . For instance, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of n-(1-Naphthyl)benzenesulfonamide features a C—SO2—NH—C torsion angle of -70.1 (2)° . The dihedral angle between the planes of the naphthyl ring system and the phenyl ring is 34.67 (4)° .Chemical Reactions Analysis

In the crystal structure of n-(1-Naphthyl)benzenesulfonamide, molecules are linked by intermolecular N—H⋯O hydrogen bonds into chains along [100] . There are also π–π interactions between adjacent naphthyl groups .Physical And Chemical Properties Analysis

N-(1-Naphthyl)benzenesulfonamide has a molecular weight of 283.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 283.06669983 g/mol . The compound has a topological polar surface area of 54.6 Ų and a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(1-Naphthyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells. For instance, certain derivatives have demonstrated a high selectivity against breast cancer cell lines, indicating their potential for targeted cancer therapy .

Antimicrobial Properties

Research has also explored the antimicrobial capabilities of N-(1-Naphthyl)benzenesulfonamide derivatives. By inhibiting carbonic anhydrase IX, these compounds can disrupt the pH regulation in tumor cells, which is crucial for their growth and survival. This mechanism also suggests potential applications in combating microbial infections .

Wirkmechanismus

Target of Action

The primary target of N-(1-Naphthyl)benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

N-(1-Naphthyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular environment that can have antiproliferative effects .

Biochemical Pathways

The inhibition of CA IX by N-(1-Naphthyl)benzenesulfonamide affects the anaerobic glycolysis pathway . This pathway is shifted in tumor cells due to changes in gene expression, leading to uncontrolled cell proliferation and tumor hypoxia . By inhibiting CA IX, N-(1-Naphthyl)benzenesulfonamide can disrupt this pathway and potentially slow down or stop the proliferation of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix suggests that it may have good bioavailability

Result of Action

The inhibition of CA IX by N-(1-Naphthyl)benzenesulfonamide can lead to significant antiproliferative effects . In studies, derivatives of N-(1-Naphthyl)benzenesulfonamide showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM .

Action Environment

The action of N-(1-Naphthyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of N-(1-Naphthyl)benzenesulfonamide . Additionally, the stability of N-(1-Naphthyl)benzenesulfonamide may be affected by factors such as temperature and light exposure.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c18-20(19,14-9-2-1-3-10-14)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKMDUCAEICPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291665 | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

15309-82-7 | |

| Record name | NSC77046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(1-naphthyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of N-(1-Naphthyl)benzenesulfonamide?

A1: N-(1-Naphthyl)benzenesulfonamide has the molecular formula C16H13NO2S. [] Its structure consists of a benzenesulfonamide group attached to the 1-position of a naphthalene ring. The molecule exhibits a C-SO2-NH-C torsion angle of -70.1(2)° and a dihedral angle of 34.67(4)° between the naphthyl and phenyl ring planes. []

Q2: How does N-(1-Naphthyl)benzenesulfonamide behave in catalytic reactions?

A2: While N-(1-Naphthyl)benzenesulfonamide itself doesn't appear to possess catalytic properties based on the provided research, it serves as a reactant in iridium-catalyzed reactions with internal alkynes. [] In the presence of an iridium catalyst system like [IrCl(cod)]2/PBut3, the compound undergoes C-H bond cleavage at the peri-position of the naphthyl ring, leading to the formation of 8-vinyl-1-naphthyl derivatives. []

Q3: Are there any potential applications of N-(1-Naphthyl)benzenesulfonamide derivatives in medicinal chemistry?

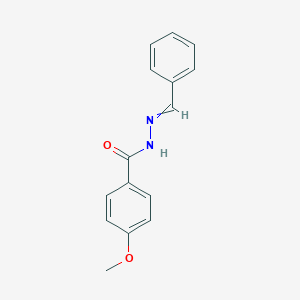

A3: Research indicates that derivatives of N-(1-Naphthyl)benzenesulfonamide, specifically those containing a 4-methoxy substituent on the benzene ring, exhibit potential as dual-target inhibitors. [] These compounds show inhibitory activity against both tubulin and signal transducer and activator of transcription 3 (STAT3), which are relevant targets for cancer therapy. [] Further investigation into the structure-activity relationship of these derivatives could lead to the development of more potent and selective anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)